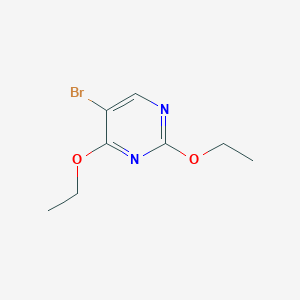

5-Bromo-2,4-diethoxypyrimidine

Overview

Description

5-Bromo-2,4-diethoxypyrimidine is a chemical compound with the molecular formula C8H11BrN2O2 and a molecular weight of 247.09 . It is a pyrimidine derivative and is often used in laboratory settings .

Molecular Structure Analysis

The InChI code for this compound is1S/C8H11BrN2O2/c1-3-12-7-6 (9)5-10-8 (11-7)13-4-2/h5H,3-4H2,1-2H3 . This code provides a specific description of the molecule’s structure. For a detailed molecular structure analysis, spectroscopic investigations such as FT-IR, FT-RAMAN, NMR, UV–Vis can be performed . Physical and Chemical Properties Analysis

This compound has a molecular weight of 247.09 . For a detailed analysis of its physical and chemical properties, it’s recommended to refer to its material safety data sheet or other chemical databases .Scientific Research Applications

Antiviral Activity

5-Bromo-2,4-diethoxypyrimidine has been used in the synthesis of various derivatives with potential antiviral properties. For instance, it has been involved in the creation of 2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, which have shown pronounced antiretroviral activity. These derivatives demonstrated significant inhibition of retrovirus replication in cell culture, comparable to reference drugs such as adefovir and tenofovir, but without measurable toxicity (Hocková et al., 2003).

Synthesis of Heterocyclic Compounds

This compound has been a key intermediate in the synthesis of various heterocyclic compounds. For example, it has been used in the preparation of 5-perfluoroalkyluracil and 5-perfluoroalkylpyrimidin-2(1H)one through reactions with perfluoroalkyl iodide. These compounds, upon further treatment, yield derivatives with potential applications in various fields, including medicinal chemistry (Ismail et al., 2002).

Bromination Studies

The compound has been studied for its behavior in bromination reactions. For instance, research has shown that during the bromination of 2,4-diethoxypyrimidine, the bromine enters the 5-position of the compound. This knowledge aids in understanding the tautomeric structures and reactivity of the substance, which is crucial in organic synthesis and pharmaceutical applications (Kolder & Hertog, 2010).

Cross-Coupling Reactions

This compound has been used in various palladium-catalyzed cross-coupling reactions. These reactions have facilitated the efficient synthesis of many substituted pyrimidine compounds, demonstrating the compound's versatility as a reagent in organic chemistry (Goodby et al., 1996).

Synthesis of Novel Derivatives

It also plays a role in the synthesis of novel derivatives with potential biological activities. For instance, its derivatives have been synthesized for potential use as radiosensitizers in cancer treatment, showing promising applications in enhancing the efficacy of radiation therapy (Kinsella, 1992).

Safety and Hazards

Properties

IUPAC Name |

5-bromo-2,4-diethoxypyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11BrN2O2/c1-3-12-7-6(9)5-10-8(11-7)13-4-2/h5H,3-4H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCDUGAGUVHOMPG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=NC(=NC=C1Br)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20563920 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

247.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132164-47-7 | |

| Record name | 5-Bromo-2,4-diethoxypyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20563920 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the main reaction that 5-Bromo-2,4-diethoxypyrimidine is involved in, according to the research?

A1: The research paper describes using this compound as a starting material to synthesize 5-perfluoroalkyluracil. [] This is achieved through a reaction with a perfluoroalkyl iodide in the presence of copper bronze, followed by acid hydrolysis. []

Q2: Can you provide details on the structural characterization of this compound?

A2: While the provided research focuses on the reactivity of this compound, it doesn't delve into detailed spectroscopic data or other characterization methods. For comprehensive structural information, consulting databases like ChemSpider or PubChem would be beneficial.

Q3: Are there other synthetic routes to obtain the 5-perfluoroalkylpyrimidines, besides using this compound as a starting material?

A3: The research highlights the use of this compound and 5-bromo-2-ethoxypyrimidine specifically. [] Exploration of alternative synthetic pathways is not covered in this particular research.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[2-(Piperazin-1-yl)ethoxy]acetic acid](/img/structure/B172338.png)

![5-Nitrobenzo[c][1,2,5]thiadiazol-4-amine](/img/structure/B172366.png)